molecular formula C11H10N2O2 B13272508 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-

2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-

Cat. No.: B13272508
M. Wt: 202.21 g/mol
InChI Key: SGFJSNJTALZFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is a heterocyclic organic compound that features a pyrimidinone core substituted with a 4-methylphenoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- typically involves the reaction of 4-methylphenol with a suitable pyrimidinone precursor. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 5-phenoxy-
  • 2(1H)-Pyrimidinone, 5-(4-chlorophenoxy)-
  • 2(1H)-Pyrimidinone, 5-(4-nitrophenoxy)-

Uniqueness

2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-methylphenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChI Key

SGFJSNJTALZFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CNC(=O)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.